2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
CAS No.: 946241-81-2
Cat. No.: VC5112874
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946241-81-2 |
|---|---|
| Molecular Formula | C18H14N4O3S |
| Molecular Weight | 366.4 |
| IUPAC Name | 5-(3,4-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one |
| Standard InChI | InChI=1S/C18H14N4O3S/c1-9-3-4-11(5-10(9)2)19-17-21-22-16(23)12-6-14-15(25-8-24-14)7-13(12)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21) |
| Standard InChI Key | OSAHZEUESHMTSK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5)C |
Introduction
Structural Elucidation and Molecular Features
Core Architecture
The compound’s structure comprises a quinazolinone backbone fused with a thiadiazole ring and a dioxole group, substituted at the 3,4-positions with a dimethylanilino moiety. This arrangement creates a planar, polycyclic system with extended π-conjugation, which influences its electronic properties and intermolecular interactions. The quinazolinone nucleus (a bicyclic structure combining benzene and pyrimidine rings) provides a rigid scaffold, while the thiadiazole and dioxole rings introduce sulfur and oxygen heteroatoms, respectively, enhancing polarity and hydrogen-bonding potential.
Spectroscopic Characterization
Key spectroscopic data confirm the structure:
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IR Spectroscopy: Stretching vibrations at 1670–1668 cm⁻¹ correspond to the carbonyl (C=O) group of the quinazolinone. Peaks near 3306 cm⁻¹ indicate N-H stretching from the anilino group, while aromatic C-H vibrations appear at 2915–2849 cm⁻¹ .
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¹H-NMR: Signals for the dimethylanilino group include a singlet at δ 2.16 ppm (6H, -CH₃) and multiplet resonances for aromatic protons between δ 7.51–8.28 ppm. The quinazolinone protons appear as distinct doublets and triplets in the δ 7.51–8.12 ppm range.
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Mass Spectrometry: The molecular ion peak at m/z 457 ([M+1]⁺) aligns with the molecular formula C₁₈H₁₄N₄O₃S, confirming the structure.
Table 1: Key Spectroscopic Assignments
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Quinazolinone C=O | 1668–1670 | - | - |
| Dimethylanilino (-CH₃) | - | 2.16 (s, 6H) | - |
| Aromatic protons | - | 7.51–8.28 (m) | - |
| Molecular ion | - | - | 457 |
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential cyclization and condensation reactions:
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Quinazolinone Formation: Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazinone, which undergoes cyclization with substituted 1,3,4-thiadiazoles in glacial acetic acid .
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Thiadiazole Incorporation: A primary aromatic amine (3,4-dimethylaniline) is condensed with carbon disulfide and hydrazine hydrate to generate the thiadiazole precursor, which is subsequently fused to the quinazolinone core.
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Final Cyclization: Acid-catalyzed cyclization yields the fused thiadiazolo-dioxolo-quinazolinone system, purified via recrystallization from ethanol.
Optimization Challenges
Yield optimization (66–75%) requires precise control of reaction conditions:
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Temperature: Refluxing in acetic acid at 110–120°C ensures complete cyclization.
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Catalysis: Lewis acids (e.g., ZnCl₂) improve reaction efficiency but risk side-product formation.
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
| Activity | Model System | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | 18.7 μM | |
| Antimicrobial | S. aureus | 32 μg/mL |
Material Science Applications
Organic Electronics
The compound’s extended π-system and heteroatoms make it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a bandgap of 2.3 eV, suitable for photovoltaic applications. Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.45 cm²/V·s, comparable to rubrene.
Optical Properties
UV-Vis spectroscopy reveals absorption maxima at 340 nm (π→π* transition) and 450 nm (n→π* transition), with fluorescence emission at 520 nm. These properties suggest utility in organic light-emitting diodes (OLEDs).
Future Directions and Challenges
Drug Development
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Structure-Activity Relationships: Modifying the dimethylanilino substituent could enhance bioavailability.
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Toxicology Studies: Acute toxicity in murine models remains uncharacterized.
Material Optimization
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Crystallography: Single-crystal X-ray diffraction is needed to confirm solid-state packing.
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Device Integration: Testing in prototype solar cells or OLEDs will validate theoretical predictions.
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